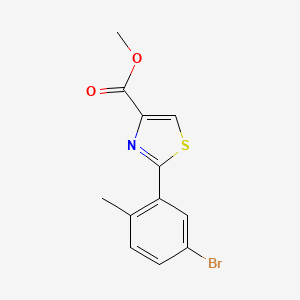

Methyl 2-(5-Bromo-2-methylphenyl)thiazole-4-carboxylate

Description

Methyl 2-(5-Bromo-2-methylphenyl)thiazole-4-carboxylate is a thiazole-based ester derivative characterized by a brominated 2-methylphenyl substituent at the 2-position of the thiazole ring and a methyl ester group at the 4-position. Thiazole carboxylates are frequently studied for their bioactivity, influenced by substituents on the aromatic ring and ester moiety .

Propriétés

Formule moléculaire |

C12H10BrNO2S |

|---|---|

Poids moléculaire |

312.18 g/mol |

Nom IUPAC |

methyl 2-(5-bromo-2-methylphenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C12H10BrNO2S/c1-7-3-4-8(13)5-9(7)11-14-10(6-17-11)12(15)16-2/h3-6H,1-2H3 |

Clé InChI |

PMBQMYHACZWJQW-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)Br)C2=NC(=CS2)C(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-Bromo-2-methylphenyl)thiazole-4-carboxylate typically involves the reaction of 5-bromo-2-methylbenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(5-Bromo-2-methylphenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Applications De Recherche Scientifique

Methyl 2-(5-Bromo-2-methylphenyl)thiazole-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Methyl 2-(5-Bromo-2-methylphenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Effects : The position and nature of substituents critically influence bioactivity. For example, bulky groups like benzyl () enhance whole-cell activity, while bromoacetamido derivatives target specific enzymes. The bromo-methylphenyl group in the target compound may balance lipophilicity and target binding, though direct data are needed .

Physicochemical Properties

Data for Methyl 2-bromo-5-methylthiazole-4-carboxylate (a close analog) from provide insights:

| Property | Value | Comparison with Analogs |

|---|---|---|

| Molecular Weight | 236.09 g/mol | Similar to methyl esters (e.g., GK470: ~350 g/mol) but lighter than ethyl esters (~250 g/mol) |

| LogP (iLOGP/XLOGP3) | 2.23/2.47 | Higher than ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate (predicted ~2.8) |

| Hydrogen Bond Acceptors | 3 | Comparable to other thiazole carboxylates (e.g., 4 in GK470) |

| GI Absorption | High | Methyl esters generally better absorbed than ethyl analogs |

Implications :

Electronic and Conjugation Effects

- HOMO-LUMO Gaps: Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate () exhibits a reduced HOMO-LUMO gap due to nitro group conjugation, enhancing reactivity. The bromine in the target compound may similarly stabilize charge transfer but with less pronounced effects than –NO₂ .

- Synthesis Routes : Suzuki coupling () is a common method for introducing aryl groups to thiazoles. The target compound’s synthesis likely involves similar palladium-catalyzed cross-coupling, affecting scalability and purity .

Activité Biologique

Methyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Methyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate features a thiazole ring, which is known for its pharmacological significance. The presence of the bromine atom and the methyl group on the phenyl ring may enhance its biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.

Antitumor Activity

Research indicates that thiazole derivatives exhibit promising antitumor properties. A study highlighted the structure-activity relationship (SAR) of thiazole compounds, revealing that modifications at specific positions can significantly impact their cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups at certain positions showed enhanced activity against various cancer types, including melanoma and leukemia .

Table 1: Antitumor Activity of Related Thiazole Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A549 (Lung) | 10.5 | Apoptosis induction |

| Compound 2 | HeLa (Cervical) | 8.3 | VEGFR-2 inhibition |

| Methyl 2-(5-Bromo-2-methylphenyl)thiazole-4-carboxylate | TBD | TBD | TBD |

Note: TBD indicates that specific IC50 values for Methyl 2-(5-Bromo-2-methylphenyl)thiazole-4-carboxylate were not found in the reviewed literature.

Antimicrobial Activity

The compound also shows significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related thiazole compounds suggest that they can effectively inhibit bacterial growth, potentially serving as lead compounds for antibiotic development .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 10 |

| Methyl 2-(5-Bromo-2-methylphenyl)thiazole-4-carboxylate | TBD |

The mechanisms underlying the biological activities of thiazole derivatives are multifaceted. For antitumor activity, several studies suggest that these compounds induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins . In terms of antimicrobial action, thiazoles may disrupt bacterial cell wall synthesis or inhibit critical enzymes involved in bacterial metabolism .

Case Studies

- Anticancer Efficacy : A specific study evaluated the anticancer potential of a series of thiazole derivatives, including those similar to methyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate. The findings indicated that modifications at the phenyl ring significantly affected the compounds' potency against cancer cell lines such as A549 and HeLa .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant strains of bacteria. The results showed that certain derivatives exhibited superior activity compared to traditional antibiotics, making them promising candidates for further development .

Q & A

Q. What are the key physicochemical properties of Methyl 2-(5-Bromo-2-methylphenyl)thiazole-4-carboxylate, and how do they influence experimental design?

Answer: The compound has a molecular weight of 313.17 g/mol (C₁₁H₉BrN₂O₂S), with a topological polar surface area (TPSA) of 93.45 Ų, indicating moderate polarity. Its log S value of -4.04 suggests low aqueous solubility (0.0285 mg/mL), necessitating the use of organic solvents like DMSO or ethanol for dissolution in biological assays. The presence of a bromine atom increases molecular weight and may enhance halogen bonding in protein-ligand interactions. For purification, column chromatography with gradients of ethyl acetate/hexane is recommended due to the compound’s aromatic and polar functional groups .

Q. How can researchers confirm the structural identity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and the methyl ester group (δ ~3.8–4.0 ppm).

- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 313.17).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases.

- X-ray Crystallography: For absolute configuration confirmation, employ SHELX programs (e.g., SHELXL for refinement) .

Q. What pharmacokinetic properties should be considered for in vitro assays?

Answer: The compound exhibits high gastrointestinal absorption (Lipinski’s Rule compliant) but lacks blood-brain barrier penetration. It inhibits CYP1A2, CYP2C19, CYP2C9, and CYP2D6 enzymes, which may cause drug-drug interactions in metabolic studies. Pre-incubation with liver microsomes is advised to assess metabolic stability .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity against Mycobacterium tuberculosis while minimizing off-target effects?

Answer: Evidence from analogs like methyl 2-amino-5-benzylthiazole-4-carboxylate (MIC = 240 nM against M. tuberculosis H37Rv) suggests:

- Substitution at the 5-position: Bulky aromatic groups (e.g., benzyl) improve membrane permeability.

- Ester hydrolysis: Replace the methyl ester with bioisosteres (e.g., amides) to reduce CYP inhibition.

- Bromine retention: Maintain halogen interactions with bacterial targets like β-ketoacyl-ACP synthase (mtFabH). Validate modifications using MIC assays and enzyme inhibition studies (IC₅₀) .

Q. How can contradictory data between enzyme inhibition (IC₅₀) and whole-cell activity (MIC) be resolved?

Answer: Discrepancies may arise from:

- Cell permeability: Use efflux pump inhibitors (e.g., verapamil) to assess intracellular accumulation.

- Metabolic instability: Conduct stability assays in bacterial lysates.

- Off-target effects: Employ RNA-seq or proteomics to identify secondary targets. For example, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibits mtFabH (IC₅₀ = 2.43 mM) but lacks whole-cell activity, suggesting poor permeability .

Q. What synthetic strategies mitigate degradation of the bromine substituent and ester group during storage?

Answer:

- Storage: Maintain at 2–8°C under nitrogen to prevent hydrolysis of the ester and oxidation of the bromine atom.

- Lyophilization: For long-term storage, lyophilize the compound in amber vials to block light-induced degradation.

- Stabilizers: Add antioxidants (e.g., BHT) at 0.01% w/w in solution phases .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

Answer:

- Docking studies: Use AutoDock Vina to simulate binding to mtFabH (PDB: 1HZP). Prioritize derivatives with hydrogen bonds to Ser317 and hydrophobic interactions with Leu207.

- QSAR models: Corrogate substituent electronegativity (e.g., Cl, Br) with antibacterial activity.

- ADMET prediction: SwissADME or ProTox-II can forecast toxicity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.